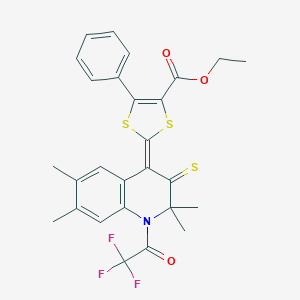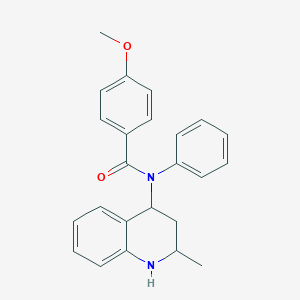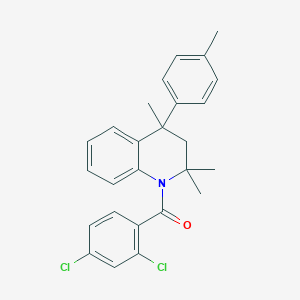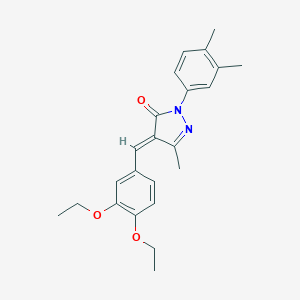![molecular formula C22H16BrN3O5 B406365 (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406365.png)
(4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with an appropriate β-keto ester.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Furylmethylene introduction: This step involves the condensation of the pyrazolone derivative with a furyl aldehyde in the presence of a base.
Nitration and methoxylation: The nitro and methoxy groups can be introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furyl groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology
In biological research, it can be used to study the effects of pyrazolone derivatives on various biological pathways and processes.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or antimicrobial activities, similar to other pyrazolone derivatives.
Industry
In the industrial sector, it can be used in the development of new materials, dyes, or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to participate in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chlorophenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(3-fluorophenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, nitro group, and methoxy group can significantly affect its pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C22H16BrN3O5 |
|---|---|
Poids moléculaire |
482.3g/mol |
Nom IUPAC |
(4Z)-2-(3-bromophenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C22H16BrN3O5/c1-13-19(22(27)25(24-13)15-5-3-4-14(23)10-15)11-17-7-9-21(31-17)18-8-6-16(30-2)12-20(18)26(28)29/h3-12H,1-2H3/b19-11- |
Clé InChI |
ZIEHYWRFQVHVCY-ODLFYWEKSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406283.png)
![2-[(2-thienylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B406285.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B406286.png)


![2-[2,4-dimethoxy(phenylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B406289.png)

![2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B406293.png)
![Diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B406294.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B406298.png)
![2-[2-(2-(4-chloro-3-fluorophenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B406301.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406304.png)
![5-(2-bromophenyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B406305.png)
